Welcome to the BenchChem Online Store!
molecular formula C17H17FN4O B8556914 Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-methoxy-

Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-methoxy-

Cat. No. B8556914
M. Wt: 312.34 g/mol
InChI Key: XCEIXMMIBCLSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07122546B2

Procedure details

A solution of 6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine (73.3 mg, 0.23 mmol) and sodium methoxide (40 mg, 0.74 mmol) in methanol (5 mL) is heated under N2 for 5 hours. After cooling, water (10 mL) is added, followed by extraction with ethyl acetate (3×30 mL). The solvent is removed in vacuo and PTLC separation gives the title compound. LC-MS (M+1) 313.1 (retention time: 0.99 min).
Name
6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine
Quantity
73.3 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[C:10]2[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[C:4]([CH2:21][CH3:22])[CH:3]=1.[CH3:23][O-:24].[Na+].O>CO>[CH2:21]([C:4]1[CH:3]=[C:2]([O:24][CH3:23])[N:7]=[N:6][C:5]=1[CH2:8][N:9]1[CH:13]=[CH:12][N:11]=[C:10]1[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[CH3:22] |f:1.2|

Inputs

Step One
Name
6-chloro-4-ethyl-3-[2-(3-fluoro-phenyl)-imidazol-1-ylmethyl]-pyridazine
Quantity
73.3 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)CN1C(=NC=C1)C1=CC(=CC=C1)F)CC
Name
sodium methoxide
Quantity
40 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and PTLC separation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=NC(=C1)OC)CN1C(=NC=C1)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.